molecular formula C15H21BrN2O2 B105910 tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS No. 494773-35-2

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

Cat. No. B105910
M. Wt: 341.24 g/mol
InChI Key: QEKMJBDSLYRIKY-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is a chemical entity that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a 2-bromophenyl moiety suggests potential for further chemical modifications, given the reactivity of the bromine atom .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves stepwise transition metal-catalyzed N-arylation, as reported for the synthesis of 1,4-dipiperazino benzenes . Other methods include condensation reactions under basic conditions , modified Bruylants approaches , and simple low-cost amination reactions . The synthesis of these compounds typically yields important intermediates for the development of biologically active molecules .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of piperazine derivatives. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed a monoclinic crystal system with specific unit cell parameters . Similarly, the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules with specific dihedral angles and hydrogen bonding patterns .

Chemical Reactions Analysis

The bromophenyl group in tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate suggests that it can undergo various chemical reactions, such as Suzuki coupling, due to the presence of the bromine atom which can act as a good leaving group. The piperazine ring can also participate in reactions, potentially acting as a nucleophile or base in various organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized using techniques such as LCMS, NMR (both 1H and 13C), IR, and CHN elemental analysis . These compounds often crystallize in specific crystal systems and exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their three-dimensional architecture . Computational methods like density functional theory (DFT) are used to optimize molecular structures and analyze properties such as molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Chemical Structure and Synthesis

  • The chemical structure of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is closely related to various piperazine derivatives, which are often used in pharmacological research due to their valuable properties. For instance, a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was synthesized using a modified Bruylants approach, highlighting the pharmacological potential of these compounds (Gumireddy et al., 2021).

Applications in Crystallography and Molecular Analysis

  • Piperazine derivatives, including tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, are often characterized using crystallography and molecular analysis techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was analyzed for its crystal structure and intermolecular interactions, providing insights into the molecular conformations of similar compounds (Sanjeevarayappa et al., 2015).

Biological Evaluation and Activity

  • The biological evaluation of tert-butyl piperazine-1-carboxylate derivatives is a key area of research. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives were synthesized and evaluated for antibacterial and antifungal activities against several microorganisms, revealing moderate activity (Kulkarni et al., 2016).

Anticorrosive Properties

  • Research into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a compound structurally related to tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, demonstrates its efficacy in protecting carbon steel surfaces in corrosive environments, such as 1M HCl solution (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKMJBDSLYRIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585965
Record name tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

CAS RN

494773-35-2
Record name tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Shimoda, J Yui, L Xie, M Fujinaga, T Yamasaki… - Bioorganic & medicinal …, 2013 - Elsevier
[2-(4-Methoxyphenyl)phenyl]piperazine (4) is a potent serotonin 5-HT 7 receptor antagonist (K i = 2.6 nM) with a low binding affinity for the 5-HT 1A receptor (K i = 476 nM). As a …
Number of citations: 12 www.sciencedirect.com
SD Cowen, D Russell, LA Dakin, H Chen… - Journal of Medicinal …, 2016 - ACS Publications
Protein lysine methyltransferases (KMTs) have emerged as important regulators of epigenetic signaling. These enzymes catalyze the transfer of donor methyl groups from the cofactor S-…
Number of citations: 26 pubs.acs.org
SB Larsen, B Bang-Andersen, TN Johansen… - Tetrahedron, 2008 - Elsevier
The palladium-catalyzed monoamination of symmetric dibromobenzenes can be performed using a catalyst based on Pd 2 dba 3 and BINAP in the presence of NaO(t-Bu). The …
Number of citations: 44 www.sciencedirect.com

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